molecular formula C8H5F5O B6588742 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 878204-73-0

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B6588742
CAS No.: 878204-73-0
M. Wt: 212.1
InChI Key:
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Description

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound It is characterized by the presence of both difluorophenyl and trifluoromethyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenol
  • 2,6-Difluoroacetophenone
  • 2,6-Difluorobenzaldehyde

Comparison

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol involves the conversion of 2,6-difluorobenzaldehyde to 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-one, followed by reduction to the desired alcohol.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "2,2,2-trifluoroethanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-difluorobenzaldehyde to 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-one", "a. To a solution of 2,6-difluorobenzaldehyde (1.0 equiv) in methanol, add sodium hydroxide (1.1 equiv) and stir for 30 minutes at room temperature.", "b. Add 2,2,2-trifluoroethanol (1.2 equiv) and acetic acid (catalytic amount) to the reaction mixture and reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 2: Reduction of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-one to 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol", "a. Dissolve 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-one (1.0 equiv) in methanol.", "b. Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "c. Quench the reaction by adding acetic acid (1.5 equiv) dropwise to the reaction mixture.", "d. Filter the precipitated product and wash with water.", "The final product, 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol, can be obtained by recrystallization from a suitable solvent." ] }

CAS No.

878204-73-0

Molecular Formula

C8H5F5O

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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